molecular formula C19H22INO4 B026001 Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate CAS No. 102571-27-7

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate

Katalognummer: B026001
CAS-Nummer: 102571-27-7
Molekulargewicht: 455.3 g/mol
InChI-Schlüssel: JOJHLDWCLBKCCZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a chemical compound with the molecular formula C19H22INO4 and a molecular weight of 455.3 g/mol. This compound is known for its unique structure, which includes a xanthene core and an ammonium iodide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves several steps. One common method includes the reaction of dimethyl(2-hydroxyethyl)methoxyammonium iodide with 9-xanthenecarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: This compound is utilized in biochemical assays and as a fluorescent marker due to its xanthene core.

    Medicine: Research has explored its potential use in drug development and as a diagnostic tool.

    Industry: It is employed in the production of dyes and pigments, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves its interaction with specific molecular targets. The xanthene core allows it to act as a fluorescent marker, binding to target molecules and emitting fluorescence upon excitation. This property is particularly useful in imaging and diagnostic applications. The ammonium iodide group may also interact with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can be compared with similar compounds such as:

    Dimethylammonium iodide: Similar in structure but lacks the xanthene core, making it less useful as a fluorescent marker.

    Xanthenecarboxylate derivatives: These compounds share the xanthene core but may have different functional groups, affecting their chemical properties and applications.

The uniqueness of this compound lies in its combination of the xanthene core and ammonium iodide group, providing both fluorescent properties and reactivity in various chemical reactions.

Eigenschaften

CAS-Nummer

102571-27-7

Molekularformel

C19H22INO4

Molekulargewicht

455.3 g/mol

IUPAC-Name

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

JOJHLDWCLBKCCZ-UHFFFAOYSA-M

SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

Kanonische SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

Synonyme

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.